thionylchloride DMF

Description

Historical Development and Evolution of Catalytic Application of Dimethylformamide in Thionyl Chloride Reactions

The journey of the thionyl chloride-DMF system is intrinsically linked to the broader history of chlorinating agents and formylation reactions. Thionyl chloride itself was first synthesized in 1849, and its utility in converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides was recognized by 1859. wikipedia.org Initially, these reactions were often conducted using an excess of thionyl chloride, sometimes with the addition of a base like pyridine (B92270) to catalyze the transformation. masterorganicchemistry.com

A significant breakthrough in understanding the catalytic role of N,N-disubstituted amides came with the work on the Vilsmeier-Haack reaction. While this reaction is most famously associated with phosphorus oxychloride (POCl₃) and DMF for the formylation of aromatic compounds, the underlying principle of forming a reactive chloroiminium ion is central to the SOCl₂-DMF system. wikipedia.org The reaction of thionyl chloride with DMF generates the analogous Vilsmeier reagent, N,N-dimethylchlorosulfitemethaniminium chloride. wikipedia.orgtandfonline.com This reactive species was found to be a potent electrophile and an effective dehydrating agent. tandfonline.comresearchgate.net

A pivotal moment in the specific application of catalytic DMF in thionyl chloride reactions was documented in a 1959 publication, which detailed a method for the catalyzed preparation of carboxylic and sulfonic acid chlorides using thionyl chloride in the presence of DMF. masterorganicchemistry.com This work established that only catalytic amounts of DMF were necessary to achieve high yields of the corresponding acid chlorides, a significant improvement over methods requiring stoichiometric amounts of catalysts or harsher conditions. masterorganicchemistry.comacs.org The mechanism involves the reversible formation of the imidoyl chloride (Vilsmeier reagent), which then acts as the active chlorinating agent for the carboxylic acid. nih.gov This catalytic approach offered a milder and more efficient route for the synthesis of these important synthetic intermediates. acs.org

Over time, the understanding of the SOCl₂-DMF system evolved from its primary use in generating acyl chlorides to a broader appreciation of its capabilities as a versatile reagent for various chemical transformations.

Contemporary Significance and Scope of the SOCl₂-DMF System in Chemical Transformations

The SOCl₂-DMF system remains a staple in modern organic synthesis due to its efficiency, affordability, and broad applicability. rsc.org Its contemporary significance is evident in its use across a wide range of chemical transformations, from fundamental conversions to the synthesis of complex molecules for pharmaceuticals and materials science.

One of the most common and well-established applications is the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.com The use of catalytic DMF accelerates this reaction, which proceeds under mild conditions to give excellent yields of the product. acs.orgorgsyn.org This method is a cornerstone of organic synthesis, as acyl chlorides are versatile intermediates for the preparation of esters, amides, and other carbonyl derivatives. masterorganicchemistry.com

The dehydrating power of the SOCl₂-DMF reagent is harnessed in the conversion of primary amides to nitriles. researchgate.netnih.gov This transformation is valuable for introducing the nitrile functional group, a key building block in many organic compounds.

Furthermore, the SOCl₂-DMF system is employed in the synthesis of alkyl chlorides from alcohols. The addition of catalytic DMF leads to the formation of the Vilsmeier-Haack reagent, which serves as the active chlorinating agent, often providing a milder alternative to using neat thionyl chloride. commonorganicchemistry.comcommonorganicchemistry.com

The reagent also finds application in the synthesis of heterocyclic compounds. For instance, it can be used in cyclization reactions to form various ring systems. bohrium.com In the realm of peptide synthesis, the SOCl₂-DMF system is utilized for the activation of resins, such as the 2-chlorotrityl chloride (2-CTC) resin, and for the preparation of Fmoc-amino acid chlorides, which are then used in peptide coupling reactions. nii.ac.jpcsic.es

The following tables summarize some of the key applications of the SOCl₂-DMF system with illustrative research findings.

Table 1: Conversion of Carboxylic Acids to Acyl Chlorides

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorophenylacetic acid | 4-Chlorophenylacetyl chloride | Toluene (B28343), cat. DMF, 40°C | Not specified, but used in subsequent step | orgsyn.org |

| Benzoic acid | Benzoyl chloride | Neat SOCl₂, cat. DMF, reflux | High | taylorandfrancis.com |

Table 2: Dehydration of Amides to Nitriles

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalamide | Phthalonitrile | DMF, SOCl₂ | Runaway reaction reported, highlighting exothermic nature | sci-hub.se |

Table 3: Conversion of Alcohols to Alkyl Chlorides

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Primary and secondary alcohols | Primary and secondary alkyl chlorides | DCM, cat. DMF, 0°C to RT | Not specified | commonorganicchemistry.com |

Table 4: Applications in Peptide Synthesis

| Application | Substrate/Reagent | Purpose | Reference |

|---|---|---|---|

| Resin Activation | 2-Chlorotrityl chloride (2-CTC) resin, SOCl₂/DMF | Activation of resin for solid-phase peptide synthesis | csic.es |

The continued exploration and application of the SOCl₂-DMF system underscore its enduring importance in the landscape of modern organic synthesis.

Properties

CAS No. |

15179-45-0 |

|---|---|

Molecular Formula |

C3H7Cl2NO2S |

Molecular Weight |

192.06 g/mol |

IUPAC Name |

N,N-dimethylformamide;thionyl dichloride |

InChI |

InChI=1S/C3H7NO.Cl2OS/c1-4(2)3-5;1-4(2)3/h3H,1-2H3; |

InChI Key |

FDRVTDDJHPPAGK-UHFFFAOYSA-N |

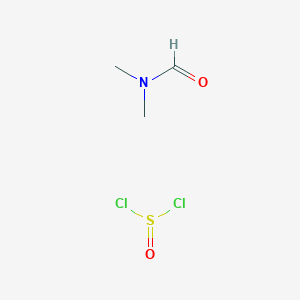

Canonical SMILES |

CN(C)C=O.O=S(Cl)Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Adduct Formation and Key Intermediates

Generation and Structural Characterization of the N,N-Dimethylchloroiminium Ion (Vilsmeier Reagent) from SOCl₂ and DMF

The primary reactive species formed in the SOCl₂-DMF system is the N,N-dimethylchloroiminium ion, a type of Vilsmeier reagent. commonorganicchemistry.comwikipedia.org This electrophilic intermediate is responsible for the subsequent activation of substrates in various chemical transformations. rsc.orgijpcbs.com

In Situ Formation Pathways and Equilibrium Considerations

The formation of the N,N-dimethylchloroiminium ion, [ (CH₃)₂N=CHCl]⁺, commences with the nucleophilic attack of the oxygen atom of DMF on the electrophilic sulfur atom of thionyl chloride. rsc.orgbrainly.com This initial step leads to the formation of a transient adduct which then undergoes further transformation.

A key aspect of this system is the catalytic role of DMF. Even in small, catalytic amounts, DMF can significantly accelerate chlorination reactions with thionyl chloride by generating the highly reactive Vilsmeier reagent. commonorganicchemistry.comstackexchange.com

Spectroscopic Identification of the Adduct and Related Species

Spectroscopic techniques have been instrumental in identifying and characterizing the species present in the SOCl₂-DMF mixture. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly useful in confirming the structure of the N,N-dimethylchloroiminium ion. ijpcbs.comscirp.org The ¹H NMR spectrum of the isolated Vilsmeier reagent provides evidence for its iminium structure. scirp.org

Infrared (IR) spectroscopy has also been employed to study the adduct. The characteristic vibrational frequencies of the C=N⁺ bond in the iminium ion can be observed, distinguishing it from the starting materials. ekb.eg Studies on the reaction of DMF with other acid chlorides, like cyanogen (B1215507) chloride, have also shown the formation of similar Vilsmeier adducts, which were identified using spectroscopic methods. rsc.org

Computational Studies on Adduct Stability and Reactivity Profiles

Computational studies, primarily using density functional theory (DFT), have provided deeper insights into the thermodynamics and kinetics of the formation of the thionyl chloride-DMF adduct and its subsequent reactions. researchgate.net These theoretical models help to elucidate the structural evolution of the reacting species and predict the activation barriers for different reaction pathways.

For instance, computational modeling has been used to investigate the conversion of carboxylic acids to acid chlorides by thionyl chloride, a reaction often catalyzed by DMF. researchgate.net These studies can help to understand the stability of intermediates and transition states, providing a more detailed picture of the reaction mechanism at a molecular level. Similar computational investigations have been performed on related Vilsmeier-type adducts, such as those formed from DMF and benzoyl chloride, to understand their stability and reactivity. researchgate.netnih.gov

Formation of Other Reactive Species in the SOCl₂-DMF System

Transient Chlorosulfite Esters as Potential Intermediates

In the reaction of thionyl chloride with alcohols, the initial step is often the formation of a chlorosulfite ester. rsc.orgstackexchange.com This intermediate is formed by the attack of the alcohol's hydroxyl group on the thionyl chloride. While the Vilsmeier reagent is the active chlorinating agent when DMF is present, the formation of chlorosulfite esters can still occur, especially in the absence of or with low concentrations of DMF. stackexchange.com The presence of DMF helps to reduce the formation of side products like sulfite (B76179) esters. stackexchange.com

Imidoyl Chloride Formation and its Role in Catalysis

The term "imidoyl chloride" is often used to describe the N,N-dimethylchloroiminium ion itself, which is the key catalytic species. wikipedia.orgnih.govorgsyn.org The formation of this imidoyl chloride is the fundamental reason for the catalytic effect of DMF in reactions involving thionyl chloride. wikipedia.orgnih.gov When secondary amides react with thionyl chloride, they also form chloroiminium ions, which are analogous to the Vilsmeier reagent formed from DMF. wikipedia.orgchemicalbook.com These species are highly reactive and can catalyze the conversion of carboxylic acids to acyl chlorides. wikipedia.orgchemicalbook.com

Influence of Stoichiometry and Reaction Conditions on Intermediate Distribution

The relative concentrations and ultimate fate of the intermediates formed from the reaction of thionyl chloride and DMF are not fixed; they are profoundly influenced by the stoichiometry of the reactants and the physical conditions under which the reaction is conducted. Careful control of these parameters is essential to maximize the yield of the desired reactive species and minimize the formation of unwanted side products.

Stoichiometry:

The molar ratio of thionyl chloride to DMF is a critical determinant of the product distribution. In applications where the Vilsmeier reagent is the intended product for a subsequent reaction, such as the conversion of a carboxylic acid to an acyl chloride, DMF is often used in catalytic amounts. derpharmachemica.comcommonorganicchemistry.com However, the Vilsmeier reagent itself can be prepared in situ or isolated by using stoichiometric quantities of DMF and a chlorinating agent like thionyl chloride or oxalyl chloride. jk-sci.comscirp.org

Research has demonstrated that varying the stoichiometry can significantly alter reaction outcomes. For instance, in related synthetic procedures utilizing thionyl chloride, adjusting the equivalence of SOCl₂ has a direct impact on the yield of the desired product versus side products. One study on the reaction of α-free pyrroles with thionyl chloride illustrated that increasing the SOCl₂ from 0.5 to 0.8 equivalents improved the yield of the target sulfide (B99878) product, but further increases beyond 0.9 equivalents were ineffective and led to a higher proportion of chlorinated by-products. scholaris.ca This principle highlights the delicate balance required; an excess of the chlorinating agent does not necessarily drive the reaction to completion and can instead favor alternative reaction pathways.

The following table illustrates the conceptual effect of varying thionyl chloride stoichiometry on product yields in a representative reaction system, based on findings in the literature. scholaris.ca

Table 1: Effect of Thionyl Chloride Stoichiometry on Product Yield This table is representative and based on a study of a specific pyrrole (B145914) reaction with SOCl₂. scholaris.ca

| Equivalents of SOCl₂ | Yield of Desired Product (%) | Yield of Chlorinated By-product (%) |

|---|---|---|

| 0.5 | 50 | 14 |

| 0.8 | 60 | 16 |

| 0.9 | 50 | 20 |

| 1.0 | 48 | 23 |

Reaction Conditions:

Beyond stoichiometry, several other reaction conditions play a pivotal role in governing the distribution of intermediates:

Temperature: The reaction temperature can affect both the rate of formation and the stability of the Vilsmeier adduct. The formation of the Vilsmeier reagent is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, with the temperature subsequently raised depending on the reactivity of the substrate being targeted. jk-sci.com Higher temperatures can accelerate the decomposition of the adduct or promote the formation of undesired by-products. rsc.org

Solvent: While DMF can serve as both a reagent and a solvent, the reaction is frequently conducted in an inert co-solvent like dichloromethane (B109758) (DCM), toluene (B28343), or 1,4-dioxane. commonorganicchemistry.comscirp.org The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and equilibria.

Presence of a Base: The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), can influence the reaction pathway. In the context of converting alcohols to alkyl chlorides with thionyl chloride, the presence of pyridine alters the mechanism from SNi (retention of configuration) to SN2 (inversion of configuration) by reacting with an intermediate chlorosulfite ester. masterorganicchemistry.com In reactions involving the thionyl chloride-DMF adduct, a base can neutralize acidic by-products like HCl, which can be critical for substrates sensitive to acid. rsc.org However, the base can also interact with the Vilsmeier reagent or other intermediates, altering the course of the reaction.

Kinetic and Thermodynamic Aspects of Socl2 Dmf Mediated Reactions

Reaction Kinetics and Determination of Rate-Determining Steps

The reaction between thionyl chloride and DMF first involves the formation of an electrophilic iminium species, [(CH₃)₂N=CHCl]⁺Cl⁻, which is the active chlorinating agent. rsc.orgacs.orgjchemtech.com The kinetics of subsequent reactions, such as the chlorodehydroxylation of alcohols or the conversion of carboxylic acids, are influenced by this initial step.

In the context of converting carboxylic acids to acyl chlorides, the reaction is often accelerated by the addition of catalytic amounts of DMF. masterorganicchemistry.comfiveable.me The process involves the formation of a Vilsmeier-type adduct from DMF and SOCl₂. rsc.org This adduct then reacts with the carboxylic acid. The rate-determining step in many nucleophilic acyl substitution reactions is the initial attack of the nucleophile on the carbonyl carbon. fiveable.mederpharmachemica.com For SOCl₂-DMF mediated reactions, the formation of the reactive intermediate, the acyl chloride, is often rapid. orgsyn.org

For the chlorination of alcohols, the reaction mechanism can vary depending on the substrate and conditions, following either an Sₙ1 or Sₙ2 pathway. unco.edu In an Sₙ1 type mechanism, the formation of a carbocation intermediate is the rate-determining step. unco.edu Conversely, in an Sₙ2 mechanism, the reaction rate is dependent on the concentration of both the alcohol and the chlorinating agent in a single, concerted step. unco.edu The use of DMF can influence the reaction pathway. For chiral alcohols, the reaction with SOCl₂ can proceed with either retention or inversion of stereochemistry, which provides insight into the dominant kinetic pathway. wikipedia.orgmasterorganicchemistry.com

Activation Parameters and Enthalpic/Entropic Contributions to Reactivity

The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide valuable information about the transition state of a reaction. While specific, detailed quantitative data for the SOCl₂-DMF system is not extensively available in the provided search results, general principles of similar reactions can be applied. For instance, in related systems, it has been observed that entropy can be a controlling factor in the reaction, as indicated by isokinetic temperatures below the experimental range. researchgate.net

The reaction of thionyl chloride with DMF is known to be exothermic. nih.gov However, the mixture can be unstable, with the potential for runaway reactions, particularly in the presence of impurities like iron or zinc, or at elevated temperatures. nih.govsci-hub.se Adiabatic calorimetry studies on SOCl₂/DMF mixtures have shown that decomposition can occur rapidly at temperatures as low as 85°C. sci-hub.se This highlights the significant enthalpic contribution to the reactivity and potential instability of the reagent mixture.

Table 1: General Activation Parameters for Related Reactions

| Parameter | Description | Implication for SOCl₂-DMF Reactions |

| ΔH‡ (Enthalpy of Activation) | The energy barrier that must be overcome for a reaction to occur. | The exothermic nature of the initial SOCl₂-DMF interaction suggests a relatively low enthalpy of activation for the formation of the Vilsmeier reagent. nih.gov |

| ΔS‡ (Entropy of Activation) | The change in the degree of randomness of the system in the transition state compared to the reactants. | The formation of gaseous byproducts like SO₂ and HCl in subsequent reactions leads to a positive entropy change, which thermodynamically favors the products. wikipedia.org |

| Gibbs Free Energy of Activation (ΔG‡) | The overall energy barrier of the reaction, combining enthalpic and entropic contributions (ΔG‡ = ΔH‡ - TΔS‡). | The spontaneity and rate of the reaction are ultimately determined by a favorable Gibbs free energy of activation. |

This table is illustrative and based on general chemical principles, as specific quantitative data for the SOCl₂-DMF system was not found in the search results.

Computational Modeling of Reaction Pathways (Density Functional Theory Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms, including those involving the SOCl₂-DMF reagent.

DFT studies can map the energetic landscape of a reaction, calculating the relative energies of reactants, intermediates, transition states, and products. For the chlorodehydroxylation of an alcohol, for example, DFT calculations would model the initial formation of the Vilsmeier reagent from SOCl₂ and DMF. Subsequently, the reaction of this adduct with the alcohol to form a chlorosulfite intermediate, and its subsequent decomposition to the alkyl chloride, would be modeled. The calculated energies help to identify the most likely reaction pathway by comparing the energy barriers of competing mechanisms (e.g., Sₙ1 vs. Sₙ2). While specific DFT studies on the SOCl₂-DMF system were not detailed in the search results, related computational work on similar systems has been performed. researchgate.net

A key aspect of computational modeling is the identification and characterization of transition states. For a reaction mediated by SOCl₂-DMF, DFT calculations can elucidate the geometry and electronic structure of the transition states for key steps, such as the nucleophilic attack of the alcohol on the Vilsmeier reagent or the departure of the leaving group. This analysis provides a detailed picture of the reaction trajectory at the molecular level. For instance, in an Sₙ2-type reaction, the transition state would show the simultaneous formation of the new carbon-chlorine bond and the breaking of the carbon-oxygen bond. masterorganicchemistry.com In contrast, an Sₙ1-type mechanism would show a transition state leading to a carbocation intermediate. unco.edu The calculated vibrational frequencies of the transition state structure (which should have one imaginary frequency) confirm its identity as a true saddle point on the potential energy surface.

Catalytic Role and Mechanistic Diversity of Dimethylformamide in Socl2 Reactions

General Catalytic Principles of Amide Activation in Halogenations

The use of DMF as a catalyst in halogenations with thionyl chloride is a well-established procedure, particularly for the conversion of carboxylic acids to their corresponding acyl chlorides. acs.orgacs.org The catalytic activity of DMF stems from its reaction with SOCl₂ to form a reactive electrophilic species. nih.govwikipedia.org This species is an N,N-dimethyliminium salt, specifically N,N-dimethyl(chlorosulfinyloxy)methaniminium chloride, which rapidly loses sulfur dioxide to form the more stable N,N-dimethylchloromethaniminium chloride, or Vilsmeier reagent. wikipedia.orgyoutube.com

The formation of this Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is the cornerstone of DMF's catalytic role. wikipedia.orgwikipedia.org This iminium ion is a significantly more potent electrophile than thionyl chloride itself. It acts as the primary agent that activates substrates like carboxylic acids or alcohols, facilitating their subsequent conversion. rsc.orgresearchgate.net In essence, DMF acts as a catalyst by reversibly forming this highly reactive imidoyl chloride, which then drives the main halogenation reaction. nih.gov This principle of activating a halogenating agent through amide interaction is a fundamental concept in many synthetic procedures. youtube.com

Specific Mechanistic Pathways Facilitated by DMF Adducts

The Vilsmeier reagent, formed from the SOCl₂-DMF adduct, engages in several distinct mechanistic pathways depending on the substrate. These pathways underscore the reagent's versatility in modern organic synthesis.

The conversion of carboxylic acids to acyl chlorides is one of the most common applications of the SOCl₂/DMF system. fiveable.memasterorganicchemistry.com This transformation proceeds via a nucleophilic acyl substitution mechanism, which is greatly accelerated by the presence of DMF. nih.govfiveable.me

The mechanism involves the following key steps:

Formation of the Vilsmeier Reagent : DMF reacts with SOCl₂ to form the electrophilic N,N-dimethylchloromethaniminium ion. youtube.com

Activation of the Carboxylic Acid : The carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a reactive O-acyl-imidoyl intermediate.

Nucleophilic Attack and Elimination : A chloride ion, either from the Vilsmeier salt or from the reaction medium, attacks the carbonyl carbon of the activated intermediate. This leads to a tetrahedral intermediate which then collapses, eliminating the stable DMF molecule and sulfur dioxide, to yield the final acyl chloride product. youtube.comlscollege.ac.in

Table 1: Examples of Carboxylic Acid to Acyl Chloride Conversion using SOCl₂/DMF This table presents illustrative data compiled from typical organic synthesis procedures.

| Carboxylic Acid | Reagents | Product | Typical Yield (%) |

|---|---|---|---|

| Benzoic Acid | SOCl₂, cat. DMF | Benzoyl Chloride | >95 |

| Phenylacetic Acid | SOCl₂, cat. DMF | Phenylacetyl Chloride | >90 |

| 4-(Methoxycarbonyloxy)benzoic Acid | SOCl₂, cat. DMF | 4-(Methoxycarbonyloxy)benzoyl Chloride | High (used in next step without purification) taylorandfrancis.com |

| Adipic Acid | SOCl₂, cat. DMF | Adipoyl Chloride | >90 |

The Vilsmeier reagent is a weak electrophile that can participate in electrophilic substitution reactions with electron-rich aromatic and heteroaromatic compounds. nrochemistry.comjk-sci.com This specific application is known as the Vilsmeier-Haack reaction. numberanalytics.comwikipedia.org While traditionally associated with phosphorus oxychloride (POCl₃), thionyl chloride can also be used to generate the active reagent from DMF. jk-sci.comtcichemicals.com

The mechanism proceeds as follows:

Vilsmeier Reagent Formation : As before, DMF and SOCl₂ react to form the N,N-dimethylchloromethaniminium ion. tcichemicals.com

Electrophilic Attack : The electron-rich aromatic ring attacks the electrophilic iminium ion, forming a sigma complex (arenium ion intermediate). nrochemistry.comyoutube.com This step disrupts the aromaticity of the ring.

Rearomatization and Hydrolysis : A base (often DMF itself) removes a proton from the sigma complex to restore aromaticity, yielding a substituted aryl iminium ion. jk-sci.com Subsequent aqueous workup hydrolyzes this iminium ion to afford the final aryl aldehyde. wikipedia.orgtcichemicals.com

This reaction is highly regioselective, with substitution typically occurring at the most electron-rich position, which is often the para-position on a substituted benzene (B151609) ring, or specific positions in heterocyclic systems like pyrrole (B145914) or indole. jk-sci.comchemistrysteps.com The SOCl₂/DMF system has also been reported to effect direct chlorination of certain activated aromatic systems, proceeding through a proposed electrophilic attack by the reagent. researchgate.netresearchgate.net

Table 2: Regioselectivity in Vilsmeier-Haack Reactions This table illustrates the typical regioselectivity for the formylation of various electron-rich aromatic compounds.

| Substrate | Major Product (Position of Formylation) | Reference |

|---|---|---|

| Aniline | p-Aminobenzaldehyde | chemistrysteps.com |

| Phenol | p-Hydroxybenzaldehyde | chemistrysteps.com |

| Pyrrole | Pyrrole-2-carbaldehyde | chemistrysteps.com |

| Anthracene | Anthracene-9-carbaldehyde | wikipedia.org |

| 3-Oxypyrazole | 4-Chloro-3-oxypyrazole (Chlorination) | researchgate.net |

The reaction of alcohols with thionyl chloride to produce alkyl chlorides can proceed through two main nucleophilic substitution pathways: Sₙi (Substitution Nucleophilic internal) and Sₙ2 (Substitution Nucleophilic bimolecular). masterorganicchemistry.com The choice of pathway, and thus the stereochemical outcome, is highly dependent on the reaction conditions. wikipedia.orgwikipedia.org

The Sₙi Mechanism : In the absence of a base, the reaction often proceeds with retention of configuration via the Sₙi mechanism. wikipedia.orgscribd.com The alcohol first attacks thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted step where the sulfite (B76179) part departs as sulfur dioxide while the chloride is delivered to the carbocationic center from the same face, leading to retention of stereochemistry. masterorganicchemistry.comwikipedia.org

The Sₙ2 Mechanism : The addition of a base, such as pyridine (B92270), famously inverts the stereochemical outcome to inversion of configuration , characteristic of an Sₙ2 reaction. masterorganicchemistry.comscribd.com The base reacts with the HCl byproduct and can also interact with the alkyl chlorosulfite intermediate. The free chloride ion generated then acts as an external nucleophile, attacking the carbon center from the backside, displacing the chlorosulfite leaving group and inverting the stereocenter. masterorganicchemistry.comwikipedia.org

While DMF is a base, its role is primarily catalytic in forming the Vilsmeier reagent, which can then activate the alcohol. The subsequent attack by the chloride ion can follow an Sₙ2 pathway, leading to inversion. However, the exact stereochemical outcome can be complex and substrate-dependent. For primary alcohols, the reaction with SOCl₂ generally follows an Sₙ2 pathway. masterorganicchemistry.comyoutube.com For secondary alcohols, the situation is more nuanced, with the Sₙi pathway being a possibility in the absence of strong external bases. masterorganicchemistry.comscribd.com

Influence of Amine Additives and Co-catalysts on Reaction Efficiency and Selectivity

The efficiency and selectivity of SOCl₂/DMF reactions can be further modulated by the introduction of other amine additives and co-catalysts. researchgate.net Bases like pyridine or triethylamine (B128534) are often used in conjunction with thionyl chloride. researchgate.netrsc.org

Their primary role is often to neutralize the HCl gas produced during the reaction, which can be crucial for acid-sensitive substrates. youtube.com In the context of alcohol chlorination, the addition of pyridine has a profound mechanistic impact, switching the pathway from Sₙi (retention) to Sₙ2 (inversion), thereby providing stereochemical control. wikipedia.orgscribd.com

However, the addition of bases is not always beneficial. In the conversion of dicarboxylic acids to diacyl chlorides, for instance, amine bases can increase the rate of the competing side reaction, which is the formation of cyclic anhydrides. youtube.com Therefore, the choice to include an additional amine co-catalyst must be carefully considered based on the specific substrate and the desired outcome. The interplay between DMF as the primary catalyst and other additives allows for fine-tuning of the reaction conditions to maximize yield and achieve the desired selectivity.

Synthetic Applications of the Thionyl Chloride Dimethylformamide System

Chlorination Reactions

The SOCl₂-DMF system is a potent chlorinating agent, facilitating the conversion of various functional groups into their corresponding chlorides under mild conditions.

Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of carboxylic acids into acyl chlorides is a fundamental step in organic synthesis, as acyl chlorides are highly reactive intermediates for producing esters, amides, and other acyl derivatives. While thionyl chloride alone can achieve this conversion, the reaction often requires heating. rsc.org The addition of a catalytic amount of DMF significantly accelerates the reaction, allowing it to proceed under milder conditions. acs.orgacs.orgchegg.com

The role of DMF is to react with thionyl chloride to form the Vilsmeier reagent. wikipedia.orggoogle.com This electrophilic species then activates the carboxylic acid, leading to the formation of the acyl chloride with the liberation of sulfur dioxide and hydrochloric acid. chemistrysteps.comlibretexts.orgyoutube.com This catalytic approach is a well-established procedure for preparing acyl halides. acs.orgacs.org The process is efficient for a wide range of carboxylic acids, and the volatile nature of the byproducts (SO₂ and HCl) simplifies product purification. rsc.orgyoutube.com

Table 1: Selected Examples of Carboxylic Acid to Acyl Chloride Conversion

| Carboxylic Acid | Reagent System | Product | Reference |

|---|---|---|---|

| Benzoic Acid | SOCl₂ / cat. DMF | Benzoyl Chloride | chegg.com |

| Acetic Acid | SOCl₂ / cat. DMF | Acetyl Chloride | google.com |

| General R-COOH | SOCl₂ / cat. DMF | R-COCl | rsc.orgcommonorganicchemistry.com |

This table illustrates the general transformation facilitated by the SOCl₂-DMF system.

Aromatic and Heteroaromatic Chlorination Strategies and Scope

The SOCl₂-DMF reagent system can also be employed for the direct chlorination of certain electron-rich aromatic and heteroaromatic compounds. While less common than its use for acid and alcohol chlorination, this application is valuable for synthesizing specific chlorinated aromatic structures. For example, the treatment of the isoflavone (B191592) genistein (B1671435) with thionyl chloride (which can be catalyzed by DMF) leads to selective chlorination at the 8-position and subsequently at the 6-position. researchgate.net

The precise mechanism for this type of electrophilic aromatic substitution is not fully detailed in the literature but is thought to involve the Vilsmeier reagent or a related electrophilic species attacking the electron-rich positions of the aromatic ring. researchgate.net This strategy has been applied to various aromatic systems, including cycl[3.2.2]azine heterocycles, where chlorination occurs at the 4-position. researchgate.net

Dehydration Reactions

The Vilsmeier reagent generated from SOCl₂ and DMF is a powerful dehydrating agent, capable of facilitating the synthesis of nitriles and isonitriles from their respective precursors. researchgate.net

Synthesis of Isonitriles from Primary Formamides

A convenient and general method for synthesizing isonitriles involves the dehydration of primary formamides using the SOCl₂-DMF system. acs.orgresearchgate.net The Vilsmeier reagent is prepared in situ from thionyl chloride and DMF and reacts with the formamide (B127407) to effect dehydration. wikipedia.orgresearchgate.netacs.org This procedure is highly effective for a wide variety of substrates, enabling the preparation of aliphatic, alicyclic, vinylic, and aromatic isonitriles in excellent yields. acs.orgresearchgate.netacs.org

The reaction typically involves adding the thionyl chloride to a solution of the formamide in DMF at low temperatures, followed by the addition of a base like sodium carbonate to neutralize the generated acid. orgsyn.org

Table 3: Synthesis of Isonitriles from Various Formamides

| Formamide Substrate | Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(1,1,3,3-tetramethylbutyl)formamide | SOCl₂ / DMF, then Na₂CO₃ | 1,1,3,3-Tetramethylbutyl isonitrile | 93-97 | orgsyn.org |

| Cyclohexylformamide | SOCl₂ / DMF | Cyclohexyl isonitrile | 92 | acs.org |

| Benzylformamide | SOCl₂ / DMF | Benzyl isonitrile | 90 | acs.org |

| N-Vinylformamide | SOCl₂ / DMF | Vinyl isonitrile | 85 | acs.org |

This table showcases the versatility of the SOCl₂-DMF system for isonitrile synthesis.

Conversion of Aldoximes to Nitriles

The dehydration of aldoximes to their corresponding nitriles is another important transformation efficiently carried out by the SOCl₂-DMF system. researchgate.netscispace.com This method is applicable to both aliphatic and aromatic aldoximes, including those with electron-donating or electron-withdrawing groups, and generally provides high yields in short reaction times under mild conditions. niscpr.res.inccspublishing.org.cn

The reaction proceeds via the formation of the Vilsmeier reagent, which activates the hydroxyl group of the aldoxime, likely through an O-substituted intermediate. scispace.com This intermediate then undergoes fragmentation to yield the nitrile product. scispace.com Various modifications of this system, such as combining SOCl₂ with other bases or reagents like benzotriazole (B28993) or sodium carbonate, have also been reported to be highly efficient. niscpr.res.inresearchgate.net

Table 4: Dehydration of Aldoximes to Nitriles

| Aldoxime Substrate | Reagent System | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldoxime | Na₂CO₃ / SOCl₂ | 15 min | >95 | niscpr.res.in |

| 4-Chlorobenzaldoxime | Na₂CO₃ / SOCl₂ | 10 min | 96 | niscpr.res.in |

| 4-Methoxybenzaldoxime | Na₂CO₃ / SOCl₂ | 15 min | 94 | niscpr.res.in |

| Cinnamaldehyde oxime | Na₂CO₃ / SOCl₂ | 20 min | 92 | niscpr.res.in |

| General Ar-CH=NOH | SOCl₂ / Benzotriazole | ~20 min | >90 | researchgate.net |

This table presents data on the efficient conversion of various aldoximes to nitriles.

Specialized Dehydration in Complex Molecular Architectures (e.g., Polyfluorinated Alcohols)

The thionyl chloride-DMF system is a powerful dehydrating agent, particularly effective for alcohols that are resistant to traditional dehydration methods. This includes sterically hindered alcohols and those with unique electronic properties, such as polyfluorinated alcohols. While thionyl chloride alone can convert alcohols to alkyl chlorides, the addition of catalytic DMF facilitates the formation of an intermediate, N,N-dimethylchlorosulfitemethaniminium chloride, which is a highly efficient reagent for dehydration. researchgate.netcommonorganicchemistry.com

In the context of polyfluorinated alcohols (PFAs), the reaction with thionyl chloride in the presence of catalytic DMF can lead to the formation of dipolyfluoroalkyl ethers. fluorine1.rufluorine1.ru This reaction proceeds directly from the PFA and thionyl chloride, eliminating the need to isolate intermediate polyfluoroalkyl chlorosulphites, which are typically formed when an excess of thionyl chloride is used. fluorine1.rufluorine1.ru The yield of the resulting symmetrical dipolyfluoroalkyl ether is sensitive to the molar ratio of the reactants, with optimal yields achieved when the PFA to thionyl chloride ratio is 1:1. fluorine1.rufluorine1.ru The amount of DMF catalyst is also crucial, generally requiring a 2-3 fold higher concentration than that used for synthesizing polyfluoroalkyl chlorosulphites. fluorine1.rufluorine1.ru

The proposed mechanism involves the formation of proton-donor complexes between the acidic PFA and thionyl chloride, as well as associates involving DMF. fluorine1.rufluorine1.ru This complexation facilitates a one-step reaction within a six-membered polar transition state. In this state, a proton is transferred from one PFA molecule to the chlorine atom of thionyl chloride, while the oxygen of the polyfluoroalkoxy group nucleophilically attacks the carbon of another PFA molecule within the cyclic arrangement. fluorine1.rufluorine1.ru This process results in the formation of the ether and unstable chlorosulphinic acid, which readily decomposes into hydrogen chloride and sulfur dioxide. fluorine1.ru

The direct, one-step synthesis of dipolyfluoroalkyl ethers from PFAs and thionyl chloride catalyzed by DMF offers a significant simplification over two-step methods that require isolation of the chlorosulphite intermediate. fluorine1.rufluorine1.ru

Table 1: Synthesis of Symmetrical Dipolyfluoroalkyl Ethers from Polyfluorinated Alcohols (PFAs) using SOCl₂-DMF

| Polyfluorinated Alcohol (PFA) | Product | Yield (%) |

| H(CF₂)₂CH₂OH | [H(CF₂)₂CH₂]₂O | 75.8 fluorine1.rufluorine1.ru |

| H(CF₂)₄CH₂OH | [H(CF₂)₄CH₂]₂O | 96.4 fluorine1.rufluorine1.ru |

| H(CF₂)₆CH₂OH | [H(CF₂)₆CH₂]₂O | 77.3 fluorine1.rufluorine1.ru |

| H(CF₂)₈CH₂OH | [H(CF₂)₈CH₂]₂O | 54.7 fluorine1.rufluorine1.ru |

Vilsmeier-Haack Formylation and Related Reactions

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The key reagent, the Vilsmeier reagent, can be generated in situ from various acid chlorides and a substituted amide, most commonly from thionyl chloride and DMF. wikipedia.orgchemicalbook.comthieme-connect.comresearchgate.netorganicreactions.org

Mechanism and Scope of Formylation with In Situ Generated Reagents

The reaction between thionyl chloride and DMF generates a reactive electrophilic species known as the Vilsmeier reagent, which is a chloroiminium salt (N,N-dimethylchloromethyliminium chloride). chemistrysteps.comgoogle.com This reagent is a weaker electrophile than those typically used in Friedel-Crafts acylation, which makes the Vilsmeier-Haack reaction highly selective for activated aromatic compounds, such as those containing electron-donating groups like anilines and phenols. chemistrysteps.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring to form an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the corresponding aryl aldehyde. chemistrysteps.com While phosphorus oxychloride (POCl₃) is also commonly used to generate the Vilsmeier reagent, thionyl chloride offers an alternative that avoids the formation of phosphate (B84403) byproducts, which can be difficult to remove. google.com However, the reaction with thionyl chloride can produce gaseous byproducts (oxides of sulfur), which requires careful control of reaction conditions. google.com

The scope of the Vilsmeier-Haack reaction is broad, extending beyond simple aromatic systems to include a variety of heterocyclic compounds and even activated aliphatic systems like alkenes and compounds with reactive methylene (B1212753) groups. thieme-connect.com

Applications in the Synthesis of Aldehyde Derivatives

The Vilsmeier-Haack reaction using the SOCl₂-DMF system is a valuable tool for the synthesis of a wide array of aldehyde derivatives, which are important intermediates in the production of pharmaceuticals, dyes, and other fine chemicals. For instance, electron-rich aromatic compounds can be efficiently formylated. chemistrysteps.com The reaction has also been applied to the synthesis of dichlorides from aromatic and α,β-unsaturated aldehydes by treatment with thionyl chloride and DMF. acs.org

While direct examples of specific aldehyde syntheses using the SOCl₂-DMF system are often part of larger synthetic sequences, the general utility of this reagent combination for formylation is well-established. The choice between thionyl chloride and other acid chlorides like POCl₃ often depends on the specific substrate and desired reaction conditions, including considerations for byproduct removal. google.com

Table 2: Examples of Transformations using the Vilsmeier-Haack Reagent

| Substrate Type | Reagent System | Product Type |

| Electron-rich aromatic compounds | SOCl₂/DMF | Aryl aldehydes chemistrysteps.com |

| Aromatic and α,β-unsaturated aldehydes | SOCl₂/DMF | Dichlorides acs.org |

| Activated aromatic and heteroaromatic compounds | POCl₃/DMF (commonly) | Formylated aromatics and heterocycles thieme-connect.com |

Cyclization and Heterocycle Synthesis

The SOCl₂-DMF reagent system is instrumental in the synthesis of various heterocyclic compounds, primarily through the in situ formation of reactive intermediates like imidoyl chlorides. These intermediates are key precursors for cyclization reactions that build the core structures of important nitrogen-containing heterocycles.

Formation of Imidoyl Chlorides and their Role in Nitrogen-Containing Heterocycle Construction (e.g., Bischler–Napieralski Reaction)

The reaction of a secondary amide with thionyl chloride, often in the presence of DMF as a catalyst or as a co-reagent, generates an imidoyl chloride. wikipedia.orgchemicalbook.comthieme-connect.de This transformation is a crucial step in several classic named reactions for heterocycle synthesis.

The Bischler–Napieralski reaction, a method for synthesizing dihydroisoquinolines, is a prime example. wikipedia.orgchemicalbook.com In this reaction, a β-arylethylamide is treated with a dehydrating agent, such as phosphorus pentoxide, POCl₃, or the SOCl₂-DMF system, to form an imidoyl chloride intermediate. wikipedia.orgchemicalbook.comthieme-connect.de This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic carbon of the imidoyl chloride, leading to cyclization. Subsequent aromatization yields the dihydroisoquinoline product. The use of the SOCl₂-DMF system to generate the required imidoyl chloride in situ offers a convenient and effective method for carrying out this transformation. wikipedia.orgchemicalbook.compsu.edu

The imidoyl chlorides generated from amides and the SOCl₂-DMF system are versatile intermediates for constructing a variety of other nitrogen-containing heterocycles as well. nih.gov

Synthesis of β-Lactams via Acid Activation

The SOCl₂-DMF system can be employed as an efficient acid activator for the one-pot synthesis of β-lactams (2-azetidinones), which are core structural motifs in many antibiotic drugs. researchgate.netshirazu.ac.ir This method involves the reaction of a carboxylic acid with an imine in the presence of thionyl chloride and a base, typically triethylamine (B128534). researchgate.netshirazu.ac.ir

In this process, the thionyl chloride, activated by DMF, converts the carboxylic acid into a highly reactive acyl chloride intermediate in situ. shirazu.ac.irrsc.org The acyl chloride then reacts with the triethylamine to form a ketene (B1206846). This ketene subsequently undergoes a [2+2] cycloaddition reaction with the imine (the Staudinger reaction) to furnish the β-lactam ring. shirazu.ac.ir

This one-pot procedure, which avoids the need to isolate the often unstable acyl chloride, is an efficient and practical approach for the synthesis of a diverse range of β-lactam derivatives in good to excellent yields. researchgate.netshirazu.ac.ir The reaction generally proceeds smoothly at room temperature. researchgate.netshirazu.ac.ir

Table 3: Yields of β-Lactams from Carboxylic Acids and Imines using SOCl₂/Triethylamine

| Carboxylic Acid | Imine | Product | Yield (%) |

| Phenoxyacetic acid | N-Benzylideneaniline | 1,4-Diphenyl-3-phenoxyazetidin-2-one | 92 researchgate.net |

| Phenylacetic acid | N-Benzylideneaniline | 1,3,4-Triphenylazetidin-2-one | 90 researchgate.net |

| 9H-Xanthene-9-carboxylic acid | N-Benzylideneaniline | 1,4-Diphenyl-3-(9H-xanthen-9-yl)azetidin-2-one | 87 researchgate.net |

Other Heterocyclic Systems (e.g., Thiadiazoles, Bipyrazolones)

The thionyl chloride-dimethylformamide (SOCl₂-DMF) system is a potent reagent for the synthesis of various heterocyclic compounds beyond those commonly cited. Its utility stems from the in situ formation of the electrophilic Vilsmeier-Haack reagent, N,N-dimethylchlorosulfitemethaniminium chloride, which can act as a dehydrating, chlorinating, and formylating agent. researchgate.netwikipedia.orgorganic-chemistry.orgfluorine1.ru This section explores its application in constructing thiadiazole and bipyrazolone ring systems.

Thiadiazoles

The SOCl₂-DMF reagent facilitates the synthesis of different thiadiazole isomers through various cyclization strategies. For the synthesis of 1,2,5-thiadiazoles, a common approach involves the reaction of diamines with thionyl chloride, where DMF can be employed as a solvent and catalyst. researchgate.net For instance, the treatment of 2-aminoacetamides with thionyl chloride in DMF at temperatures ranging from 22–90°C affords 4-substituted 1,2,5-thiadiazoles in moderate to excellent yields. researchgate.net

The Vilsmeier-Haack reagent, generated from SOCl₂ and DMF, is particularly effective in reactions involving formylation and subsequent cyclization to form fused thiadiazole systems. fluorine1.ru For example, it is used for the formylation of imidazo[2,1-b]-1,3,4-thiadiazoles at position 5, a key step in the synthesis of more complex derivatives. researchgate.netscirp.org This electrophilic substitution reaction proceeds in excellent yield. researchgate.net Similarly, the Vilsmeier-Haack reaction is employed to introduce a carbaldehyde group at position-3 of 2-substituted imidazo[1,2-a]pyrimidine (B1208166) rings, which are precursors for thiadiazole derivatives. fluorine1.ru In some procedures, the dehydration of DMF with thionyl chloride yields a formamide chloride, which is a crucial intermediate for the synthesis of the parent 1,3,4-thiadiazole (B1197879) ring. askthenerd.comacs.org

The reaction of cinnamic acid with thionyl chloride in a mixture of DMF and pyridine (B92270) is also a reported method to generate precursors for benzo[b]thiophene-derived thiadiazoles. slideshare.net

Bipyrazolones

An interesting and somewhat unusual application of thionyl chloride is in the synthesis of 4,4'-bipyrazolones. Research has shown that the reaction of 5-hydroxypyrazole-4-carboxylates with refluxing thionyl chloride does not yield the expected 5-chloropyrazole derivatives. Instead, it promotes a C-C bond formation via a dehydrogenative homocoupling, leading to the dimerization of the pyrazole (B372694) units to form dialkyl 5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylates. tandfonline.com While the reaction is primarily promoted by thionyl chloride, the Vilsmeier reaction of 1-phenylpyrazolones using a DMF/POCl₃ system (a related Vilsmeier reagent) is a known method for producing precursors to these systems, highlighting the role of DMF in activating pyrazolone (B3327878) rings. tandfonline.com These resulting diesters can be further hydrolyzed and decarboxylated to yield the corresponding 4,4'-bipyrazoles. tandfonline.com

Table 1: Synthesis of Heterocyclic Systems Using the SOCl₂-DMF System

| Starting Material(s) | Reagent System | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 2-Aminoacetamides | SOCl₂ in DMF | 4-Substituted 1,2,5-thiadiazoles | Moderate to Excellent | researchgate.net |

| Imidazo[2,1-b]-1,3,4-thiadiazoles | Vilsmeier-Haack (POCl₃/DMF)* | 5-Formyl-imidazo[2,1-b]-1,3,4-thiadiazoles | Excellent | researchgate.net |

| 2-Substituted imidazo[1,2-a]pyrimidines | Vilsmeier-Haack (POCl₃/DMF)* | 3-Carbaldehyde derivatives | - | fluorine1.ru |

| 5-Hydroxypyrazole-4-carboxylates | Refluxing SOCl₂ | Dialkyl 5,5'-dioxo-4,4'-bipyrazole-4,4'-dicarboxylates | - | tandfonline.com |

| Cinnamic acid | SOCl₂ in DMF/Pyridine | 3-Chloro-2-chlorocarbonyl benzo[b]thiophene | - | slideshare.net |

Note: POCl₃/DMF is shown as a representative Vilsmeier-Haack reagent system, analogous to SOCl₂/DMF.

Esterification and Etherification Protocols Utilizing the SOCl₂-DMF System

The SOCl₂-DMF system is a highly effective reagent for promoting esterification and certain etherification reactions. The key to its reactivity is the formation of the Vilsmeier reagent, which acts as a powerful activator. researchgate.net

Esterification

A widely used application of the thionyl chloride-DMF system is the esterification of carboxylic acids. The reaction typically proceeds in a one-pot, two-step manner. First, the carboxylic acid is converted into a highly reactive acyl chloride intermediate by thionyl chloride, a reaction that is catalyzed by a catalytic amount of DMF. The Vilsmeier reagent, formed between SOCl₂ and DMF, is the true catalytic species that accelerates the formation of the acyl chloride. wikipedia.org

Once the acyl chloride is formed, the subsequent addition of an alcohol leads to a rapid esterification reaction, yielding the desired ester along with HCl and SO₂ as byproducts. researchgate.net This method is efficient for primary and secondary alcohols. The protocol is valued for its mild conditions and broad applicability, from simple aliphatic acids to more complex structures like N-CBZ-proline and in the synthesis of pharmacologically relevant molecules. wikipedia.org The reaction can often be performed by simply mixing the carboxylic acid and alcohol, followed by the careful addition of thionyl chloride.

Etherification

While less common than its use in esterification, the SOCl₂-DMF system has been successfully employed for specific etherification reactions, particularly for the synthesis of symmetrical ethers from polyfluorinated alcohols (PFAs). researchgate.netaskthenerd.com Research has demonstrated that PFAs react directly with thionyl chloride in the presence of catalytic amounts of DMF to produce dipolyfluoroalkyl ethers in good to excellent yields (54-96%). researchgate.netaskthenerd.com

This direct, one-step synthesis is highly dependent on the stoichiometry of the reactants. The maximum yield of the symmetrical ether is achieved when the molar ratio of PFA to thionyl chloride is approximately 1:1. researchgate.netaskthenerd.com This contrasts with the conditions used to synthesize polyfluoroalkyl chlorosulfites, which require an excess of thionyl chloride. researchgate.netaskthenerd.com The proposed mechanism involves the formation of a six-membered polar transition state involving two molecules of the PFA, one molecule of thionyl chloride, and DMF, which facilitates the dehydration to form the ether linkage. researchgate.net This method provides a significant advantage by avoiding the isolation of intermediate chlorosulfites, thereby simplifying the synthetic process. askthenerd.com

Table 2: Esterification and Etherification Reactions with the SOCl₂-DMF System

| Substrate(s) | Reagent System | Product Type | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Carboxylic Acid, Alcohol | SOCl₂ with catalytic DMF | Ester | Good to Excellent | |

| Carboxylic Acid | SOCl₂/DMF to form acyl chloride, then Alcohol | Ester | - | wikipedia.org |

| Polyfluorinated Alcohol | SOCl₂/DMF (1:1 molar ratio) | Symmetrical dipolyfluoroalkyl ether | 54.7 - 96.4 | researchgate.netaskthenerd.com |

| 1,1,3-Trihydroperfluoropropanol | SOCl₂/DMF (1:1 molar ratio) | Di(1,1,3-trihydroperfluoropropyl) ether | 75.8 | researchgate.net |

Stereochemical and Regiochemical Control in Socl2 Dmf Mediated Synthesis

Regioselectivity in Electrophilic C-H Functionalization (e.g., Pyrazole (B372694) Halogenation)

The SOCl₂-DMF reagent system has proven highly effective for the direct and regioselective halogenation of electron-rich heterocyclic compounds through electrophilic C-H functionalization. A prime example is the halogenation of pyrazole derivatives, which are important scaffolds in medicinal chemistry. nih.gov

A notable application is the highly regioselective 4-chlorination of 3-oxypyrazole derivatives. researchgate.net When these substrates are treated with boiling thionyl chloride in the presence of a catalytic amount of DMF, chlorination occurs specifically at the C4 position. This reaction proceeds with high efficiency and tolerance for various functional groups on the pyrazole ring. The proposed mechanism involves the formation of the Vilsmeier reagent as the active electrophile, which then attacks the electron-rich C4 position of the pyrazole ring. This is followed by a nucleophilic substitution by a chloride ion. researchgate.net

The high regioselectivity is attributed to the electronic properties of the 3-oxypyrazole ring system, where the C4 position is the most nucleophilic and susceptible to electrophilic attack. This method provides a straightforward and efficient route to 4-halo-3-oxypyrazoles. The versatility of this system is further demonstrated by the fact that corresponding 4-bromination and 4-iodination can also be achieved in good yields by adding bromide or iodide salts to the reaction mixture. researchgate.net

Table 1: Regioselective Halogenation of 3-Oxypyrazoles using SOCl₂-DMF Data synthesized from research findings. researchgate.net

| Substrate (1-aryl-3-oxypyrazole) | Halogenating System | Product | Position of Halogenation | Yield (%) |

|---|---|---|---|---|

| 1-phenyl-3-oxypyrazole | SOCl₂/DMF (cat.) | 4-chloro-1-phenyl-3-oxypyrazole | C4 | High |

| 1-(4-chlorophenyl)-3-oxypyrazole | SOCl₂/DMF (cat.) | 4-chloro-1-(4-chlorophenyl)-3-oxypyrazole | C4 | High |

| 1-phenyl-3-oxypyrazole | SOCl₂/DMF (cat.) + KBr | 4-bromo-1-phenyl-3-oxypyrazole | C4 | Good |

| 1-phenyl-3-oxypyrazole | SOCl₂/DMF (cat.) + KI | 4-iodo-1-phenyl-3-oxypyrazole | C4 | Good |

Stereoselective and Stereospecific Transformations (e.g., Retention vs. Inversion in Alcohol Chlorination)

The conversion of alcohols to alkyl chlorides using thionyl chloride is a fundamental transformation where stereochemical control is paramount. The outcome of this reaction, whether it proceeds with retention or inversion of configuration at a chiral center, is highly dependent on the reaction conditions and the mechanism at play. nih.govlibretexts.org The use of DMF as a catalyst in conjunction with SOCl₂ introduces a specific mechanistic pathway that influences this stereoselectivity. youtube.com

When thionyl chloride reacts with an alcohol, an intermediate alkyl chlorosulfite is formed. The decomposition of this intermediate determines the stereochemistry of the final alkyl chloride product. youtube.com

Inversion of Configuration (Sₙ2 mechanism): In the presence of a base like pyridine (B92270), the reaction typically proceeds with inversion of configuration. masterorganicchemistry.comorgosolver.com The base reacts with the intermediate alkyl chlorosulfite, and the freed chloride ion then acts as an external nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 displacement. masterorganicchemistry.comorgosolver.com

The SOCl₂-DMF system typically favors an Sₙ2-like pathway, leading to inversion of configuration . The DMF catalyst reacts with SOCl₂ to form the Vilsmeier reagent. This reagent then activates the alcohol, converting the hydroxyl group into a better leaving group. The chloride ion (present in the Vilsmeier salt or generated during the reaction) then attacks the activated carbon center in a backside attack, leading to inversion of stereochemistry. commonorganicchemistry.comyoutube.com This catalytic approach can prevent the accumulation of thionyl chloride and often allows the reaction to proceed under milder conditions. youtube.com

Table 2: Stereochemical Outcome in the Chlorination of Chiral Alcohols Illustrative examples based on established mechanisms. youtube.commasterorganicchemistry.comorgosolver.com

| Starting Alcohol | Reagent System | Dominant Mechanism | Product Stereochemistry |

|---|---|---|---|

| (R)-2-Octanol | SOCl₂ (neat or in ether) | Sₙi | (R)-2-Chlorooctane (Retention) |

| (R)-2-Octanol | SOCl₂ / Pyridine | Sₙ2 | (S)-2-Chlorooctane (Inversion) |

| (R)-2-Octanol | SOCl₂ / DMF (cat.) | Sₙ2-like | (S)-2-Chlorooctane (Inversion) |

Factors Influencing Product Distribution and Isomer Formation

The distribution of products and the formation of specific isomers in reactions mediated by SOCl₂-DMF are governed by a combination of factors related to the substrate, reagents, and reaction conditions.

Substrate Electronics and Sterics: In electrophilic aromatic substitutions like the Vilsmeier-Haack reaction or pyrazole halogenation, the electronic nature of the substrate is crucial. researchgate.netorganic-chemistry.org The reaction occurs at the most electron-rich or nucleophilic position. Steric hindrance around potential reaction sites can also direct the electrophile to less crowded positions, influencing the regiochemical outcome.

Solvent: The choice of solvent can dramatically alter the reaction mechanism and, consequently, the stereochemical outcome. As seen in alcohol chlorination, polar, coordinating solvents can facilitate Sₙ2 pathways leading to inversion, while non-polar solvents may favor the Sₙi mechanism with retention. libretexts.orgyoutube.com

Catalyst and Reagent Stoichiometry: The presence and amount of DMF are critical. Catalytic DMF is sufficient to generate the Vilsmeier reagent, which acts as the active chlorinating or formylating agent. commonorganicchemistry.comresearchgate.net The stoichiometry of SOCl₂ can also be important; an excess may be required in some cases, while in others, controlled addition is necessary to prevent side reactions. youtube.com

Temperature: Reaction temperature can influence selectivity. Higher temperatures can sometimes lead to the formation of thermodynamic products over kinetic ones or may promote side reactions like rearrangements or elimination, thus affecting the final product distribution. nih.gov

Nature of the Nucleophile: In reactions like the regioselective halogenation of pyrazoles, the identity of the product is directly determined by the nucleophile present. While the SOCl₂-DMF system provides the electrophile and a source of chloride, the addition of other halide salts (e.g., KBr, KI) can lead to the corresponding bromo- and iodo-substituted products, showcasing the ability to tune the final product by altering the nucleophilic species in the reaction mixture. researchgate.net

By carefully controlling these parameters, chemists can effectively steer the outcome of SOCl₂-DMF mediated reactions to achieve the desired regio- and stereoisomers with high selectivity.

Investigation of Side Reactions and Byproduct Formation

Formation Mechanism of N,N-Dimethylcarbamoyl Chloride (DMCC) within the Catalytic Cycle

The use of DMF as a catalyst for chlorination reactions with thionyl chloride is a well-established procedure. google.comsciencemadness.org The catalytic cycle begins with the nucleophilic attack of the oxygen atom of DMF on the sulfur atom of thionyl chloride. This leads to the formation of an unstable intermediate which then rearranges and eliminates sulfur dioxide (SO₂) to form the electrophilic N,N-dimethylchloroiminium chloride, commonly known as the Vilsmeier reagent. fluorine1.ruwikipedia.org

A significant side reaction within this process is the formation of N,N-dimethylcarbamoyl chloride (DMCC). google.comsciencemadness.org DMCC is recognized as a minor but important byproduct, with formation levels reported up to several thousand parts per million. google.comsciencemadness.org The generation of DMCC is believed to occur from the Vilsmeier reagent intermediate. While the primary role of the Vilsmeier reagent is to react with the carboxylic acid to generate the desired acyl chloride, it can also undergo decomposition or rearrangement pathways that lead to DMCC. researchgate.netdu.edu

The propensity for DMCC formation is dependent on the specific chlorinating agent used, with the reactivity order being thionyl chloride > oxalyl chloride > phosphorus oxychloride. lookchem.comresearchgate.net This indicates that the combination of thionyl chloride and DMF is particularly prone to this byproduct formation compared to other Vilsmeier systems. lookchem.comresearchgate.net The presence of a base can further increase the level of DMCC generated. lookchem.comresearchgate.net Although often a minor component in terms of reaction yield, the formation of DMCC is a significant concern due to its toxicological profile. google.comsciencemadness.org

Other Undesired Side Reactions and Their Mechanistic Basis

Beyond the formation of DMCC, the reaction of thionyl chloride with DMF can lead to other undesired byproducts and side reactions.

Gaseous Byproduct Evolution : The primary reaction between thionyl chloride and DMF to form the Vilsmeier reagent liberates sulfur dioxide (SO₂) gas. sci-hub.sesci-hub.se Furthermore, the subsequent reaction of the Vilsmeier reagent with a carboxylic acid produces hydrogen chloride (HCl) gas. sci-hub.semasterorganicchemistry.com The uncontrolled evolution of these non-condensable gases can cause a significant pressure increase in a closed system, presenting a potential runaway reaction hazard. google.comsci-hub.se

Thermal Decomposition of the Vilsmeier Adduct : The Vilsmeier adduct formed from thionyl chloride and DMF is reasonably stable but can undergo exothermic decomposition, particularly at elevated temperatures. sci-hub.sersc.org A differential scanning calorimetry (DSC) evaluation of a 1:1 mixture of SOCl₂ and DMF detected an exothermic event starting at 111 °C. sci-hub.se The decomposition of the adduct in air is described as a complex process, yielding products such as 3-dimethylamino-2-azaprop-2-enylidenedimethylammonium chloride, 1,1-dimethylformamidine hydrochloride, and 1,1-dimethylurea, among others. rsc.org

Substrate-Dependent Side Reactions : The reactive nature of the SOCl₂/DMF system can lead to side reactions with the substrate itself, other than the intended chlorination. For instance, when reacting with alcohols, besides the expected alkyl chlorides, side products like symmetrical ethers can be formed. fluorine1.ru In some cases, depending on reaction conditions, alkyl formates may also be generated. scirp.org The stereochemical outcome of reactions with chiral alcohols can also be complex, with the possibility of either retention or inversion of configuration, influenced by solvents and reaction mechanisms (SNi vs. SN2). masterorganicchemistry.comrsc.org

Formation of Sulfur-Containing Byproducts : The use of thionyl chloride can sometimes lead to the formation of sulfur-containing byproducts, such as dialkyl sulfites from reactions with alcohols. stackexchange.com In some instances, elemental sulfur and S₂Cl₂ have been observed as decomposition products of thionyl chloride itself, which can contaminate the reaction mixture. reddit.com

The table below summarizes some of the key undesired side reactions.

| Side Reaction Category | Specific Byproducts/Events | Mechanistic Origin |

| Catalyst-Related | N,N-Dimethylcarbamoyl Chloride (DMCC) | Decomposition/rearrangement of the Vilsmeier reagent. researchgate.netdu.edu |

| Gaseous Evolution | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | Formation of Vilsmeier reagent and subsequent reaction with acid. sci-hub.sesci-hub.se |

| Thermal Instability | Complex mixture including formamidinium salts and ureas. | Exothermic decomposition of the Vilsmeier adduct. sci-hub.sersc.org |

| Substrate-Related | Symmetrical ethers, alkyl formates, dialkyl sulfites. | Reaction of the reagent with alcohol functional groups. fluorine1.ruscirp.orgstackexchange.com |

Strategies for Minimizing Byproduct Generation and Enhancing Process Purity

Temperature Control : Maintaining a low temperature during the addition of thionyl chloride is crucial. Cooling the reaction mixture helps to control the initial exotherm and can suppress the rate of side reactions. stackexchange.comechemi.com For instance, when preparing alkyl formates selectively over alkyl chlorides from alcohols, conducting the reaction at temperatures as low as -10°C may be necessary. scirp.org

Order of Addition : Reversing the order of addition, i.e., adding DMF slowly to the thionyl chloride, can provide better control over the release of gaseous byproducts like SO₂. google.comgoogle.com This method can prevent the accumulation of unreacted reagents and lead to a more controlled, safer generation of the Vilsmeier reagent. google.com

Quenching and Work-up Procedures : The method used to quench the reaction and work up the product is critical for removing impurities.

Aqueous Quench : Careful quenching with water or aqueous base (e.g., sodium bicarbonate, sodium hydroxide) can neutralize acidic byproducts like HCl and hydrolyze excess thionyl chloride. researchgate.netdu.edu DMCC itself hydrolyzes rapidly under aqueous workup conditions. lookchem.comresearchgate.net

Solvent Extraction and Washes : Extraction with an appropriate organic solvent followed by washing with aqueous solutions can remove water-soluble impurities. acsgcipr.org

Azeotropic Removal : Co-distillation with a suitable solvent, such as anhydrous toluene (B28343), can be an effective method for removing residual thionyl chloride. reddit.com

Use of Additives and Scavengers :

The addition of a base like pyridine (B92270) can act as an acid scavenger, neutralizing the HCl formed during the reaction. researchgate.net

In some cases, adding a few drops of t-butanol to a hot toluene solution can help scavenge traces of both HCl and thionyl chloride. researchgate.net

Process Modifications :

Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen) is essential to prevent reactions with atmospheric moisture, which would consume the reagent and form additional HCl. researchgate.net

Triphasic Systems : The use of a fluorous solvent as a phase-screen medium between the substrate and thionyl chloride has been explored. This technique controls the reaction rate by limiting the contact between reactants, thereby managing the exotherm and reducing byproduct formation. rsc.org

The following table outlines strategies to minimize byproduct formation.

| Strategy | Action | Purpose |

| Temperature Control | Cool reaction mixture during reagent addition. | Control exotherm, reduce side reaction rates. stackexchange.com |

| Reagent Addition | Add DMF to thionyl chloride (reverse addition). | Control gaseous byproduct evolution (SO₂). google.comgoogle.com |

| Quenching | Cautious addition of water, aqueous base, or alcohol. | Decompose excess reactive reagents and neutralize acids. researchgate.netdu.edu |

| Purification | Azeotropic distillation with toluene. | Remove volatile impurities like excess SOCl₂. reddit.com |

| Additives | Use of bases like pyridine or scavengers like t-butanol. | Neutralize HCl, remove trace impurities. researchgate.netresearchgate.net |

| Process Environment | Use of an inert atmosphere. | Prevent hydrolysis of reagents by atmospheric moisture. researchgate.net |

By carefully selecting and controlling these reaction parameters, the formation of DMCC and other undesired side products can be significantly reduced, leading to a cleaner, safer, and more efficient chemical process.

Advanced Methodologies and Future Perspectives

Development of Green Chemistry Approaches and Sustainable Protocols for SOCl₂-DMF Reactions

The classic SOCl₂-DMF system, while highly effective, presents environmental and safety challenges. Thionyl chloride reactions produce hazardous off-gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), and N,N-dimethylformamide (DMF) is facing increasing regulatory scrutiny due to concerns about reproductive toxicity. rsc.orgrsc.org This has spurred significant research into greener and more sustainable alternatives.

A primary focus has been the replacement of DMF with more benign solvents. Green chemistry principles guide the selection of alternatives, prioritizing those derived from renewable resources and exhibiting lower toxicity. sigmaaldrich.com Several bio-based dipolar aprotic solvents have emerged as potential replacements in various chemical processes. nih.govacsgcipr.org

Table 1: Potential Green Solvent Alternatives for DMF

| Solvent Name | Common Abbreviation | Source/Type | Key Properties |

|---|---|---|---|

| Dihydrolevoglucosenone | Cyrene™ | Bio-based (from cellulose) nih.gov | Dipolar aprotic, high boiling point (203 °C). nih.gov |

| γ-Valerolactone | GVL | Bio-based nih.gov | Biodegradable, non-toxic, high boiling point (207 °C). nih.gov |

| 2-Methyltetrahydrofuran | 2-MeTHF | Renewable resources sigmaaldrich.com | Offers economic and environmental advantages over THF. sigmaaldrich.com |

| Cyclopentyl methyl ether | CPME | - | Hydrophobic ether, resists peroxide formation. sigmaaldrich.com |

Another sustainable strategy involves modifying the synthesis of the active Vilsmeier-Haack reagent to avoid problematic precursors like thionyl chloride altogether. One such method utilizes phthaloyl dichloride and DMF in solvents like toluene (B28343). scirp.orgresearchgate.net This approach is highly atom-efficient and allows for the high-yield recovery of the phthalic anhydride (B1165640) byproduct through simple filtration, enabling its reuse. scirp.orgresearchgate.net

Furthermore, industrial-scale sustainability can be addressed through byproduct recycling. In a "Verbund system," the volatile byproducts SO₂ and HCl are separated and purified. rsc.org The HCl is absorbed in water to be sold commercially, while the purified SO₂ is converted to sulfur trioxide, a raw material for producing new thionyl chloride, thus closing the loop and minimizing waste. rsc.org

Continuous Flow Synthesis for Enhanced Control and Efficiency of SOCl₂-DMF Reactions

Continuous flow chemistry offers a powerful platform for improving the safety, control, and efficiency of reactions involving hazardous reagents like the SOCl₂-DMF adduct. rsc.org By using small reactor volumes and maintaining precise control over parameters, flow systems can mitigate risks such as thermal runaway and exposure to corrosive materials. rsc.orgrsc.orggoogle.com

A notable application is the activation of carboxylic acids to form acyl chlorides. In one study, a continuous flow process was developed for the synthesis of an ionizable lipid, ALC-0315. rsc.org The process involved activating a carboxylic acid with 1.1 equivalents of neat thionyl chloride and 5 mol% DMF in 2-MeTHF. rsc.org The reaction was optimized in real-time using an in-line infrared (IR) spectrometer, which allowed for the monitoring of the distinct carbonyl stretches of the carboxylic acid (1700 cm⁻¹) and the resulting acyl chloride (1797 cm⁻¹). rsc.org

Table 2: Optimization of Acyl Chloride Formation in Continuous Flow

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Temperature | 80 °C | Optimal temperature; higher temperatures (≥100 °C) caused decomposition. | rsc.org |

| Residence Time | 20 minutes | Sufficient for complete conversion to the acyl chloride. | rsc.org |

| Reagents | 1.1 eq. SOCl₂, 5 mol% DMF | Effective for quantitative yield of the acyl chloride. | rsc.org |

The enclosed nature of flow reactors provides significant safety advantages by containing corrosive reagents and toxic byproducts. Pumping neat thionyl chloride can cause corrosion to nearby electronic equipment, an issue that is effectively managed within an isolated flow module. rsc.org This technology is particularly well-suited for handling hazardous gases, as demonstrated by the in-situ generation of chlorine from HCl and NaOCl for chlorination reactions in a continuous flow system. vapourtec.com The principles extend to the generation of other reactive sulfur-based reagents, such as the in-flow synthesis of thionyl fluoride (B91410) (SOF₂) from thionyl chloride and potassium fluoride (KF). nih.govacs.org

Mechanistic Insights from Advanced In Situ Spectroscopic Techniques

A deeper understanding of the formation and reactivity of the SOCl₂-DMF adduct, the Vilsmeier reagent (dimethylchloromethyleneammonium chloride), has been achieved through advanced in-situ spectroscopic methods. chemicalforums.com These techniques allow chemists to observe the reaction as it happens, providing critical data on reaction kinetics, intermediates, and mechanistic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the kinetics and mechanism of Vilsmeier reagent formation. rsc.org By monitoring the ¹H NMR signals of the adduct, researchers can track its formation rate and gain insights into the structural changes and solvent effects that govern the reaction. scirp.orgrsc.org

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR™, is another powerful tool for real-time reaction analysis. mt.com By inserting a probe directly into the reaction vessel, FTIR can monitor the concentrations of reactants, intermediates, and products by tracking their unique infrared absorbances. For instance, in the conversion of a carboxylic acid to an acyl chloride using SOCl₂, the consumption of the acid (e.g., at 1730 cm⁻¹) and the formation of the acid chloride intermediate (e.g., at 1782 cm⁻¹) can be profiled simultaneously. mt.com This provides direct evidence of reaction progression and allows for the determination of relative reaction rates, showing that the initial acid chloride formation is often the slower step, while subsequent reaction with a nucleophile can be very rapid. mt.com Spectroscopic methods such as IR and NMR are also crucial for the characterization of the isolated Vilsmeier adduct itself. rsc.orgresearchgate.net

Theoretical Prediction and Rational Design of Novel SOCl₂-DMF Related Reagents and Reactivity Profiles

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms and guiding the rational design of new reagents. Theoretical investigations into the formation of the Vilsmeier-Haack complex from DMF and SOCl₂ have provided deep mechanistic insights that are difficult to obtain experimentally. researchgate.netresearchgate.net

Using methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), researchers can model the reaction pathway, calculate the energies of reactants, transition states, and products, and compare these theoretical predictions with experimental kinetic data. researchgate.net For the Vilsmeier complex formation, these studies have helped to resolve discrepancies in experimental data by calculating the activation barriers for different proposed steps in the mechanism. researchgate.netresearchgate.net Such computational work can also be applied to understand the reactivity of thionyl chloride with other functional groups, providing a basis for predicting outcomes and designing more selective reactions. researchgate.net

This theoretical understanding facilitates the rational design of novel reagents. By modifying the structure of the amide or the sulfur halide, new reactivity profiles can be predicted and targeted. The synthesis and structural characterization of novel adducts, such as the first thionyl chloride adduct with a main-group element Lewis acid, [Ga(C₂F₅)₃(SOCl₂)], opens new avenues for exploring reactivity. chemistryviews.org Such complexes, formed with weak donors like SOCl₂, can be highly reactive and their isolation and characterization provide valuable benchmarks for theoretical models and inspire the design of new, highly electrophilic reagents for chemical synthesis. chemistryviews.org

Q & A

Q. What are the standard methodologies for synthesizing acyl chlorides using thionyl chloride-DMF systems, and how do reaction conditions influence yield?